![molecular formula C8H8O5S B372201 9,9-dioxo-4-oxa-9λ6-thiatricyclo[5.3.0.02,6]decane-3,5-dione](/img/structure/B372201.png)
9,9-dioxo-4-oxa-9λ6-thiatricyclo[5.3.0.02,6]decane-3,5-dione
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Overview
Description
Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
The synthesis of Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure, often facilitated by the presence of electron-withdrawing groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution
Scientific Research Applications
Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide involves its interaction with molecular targets through its reactive functional groups. These interactions can modulate biological pathways, leading to various effects depending on the context of its application. The compound’s structure allows it to engage in specific binding interactions, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide can be compared with similar compounds such as:
Cyclobuta[1,2-d3,4-d’]bis[1,3]dioxole-2,5-dione: Another fused ring compound with different electronic properties.
Perhydrocyclobuta[c]furan-1,3-dione: Similar in structure but with variations in the ring fusion and functional groups. The uniqueness of Hexahydrothieno[3’,4’:3,4]cyclobuta[1,2-c]furan-1,3-dione 5,5-dioxide lies in its specific ring structure and the presence of the sulfone group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H8O5S |
---|---|
Molecular Weight |
216.21g/mol |
IUPAC Name |
9,9-dioxo-4-oxa-9位6-thiatricyclo[5.3.0.02,6]decane-3,5-dione |
InChI |
InChI=1S/C8H8O5S/c9-7-5-3-1-14(11,12)2-4(3)6(5)8(10)13-7/h3-6H,1-2H2 |
InChI Key |
XDMVLZSXVDCDKD-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)C3C2C(=O)OC3=O |
Canonical SMILES |
C1C2C(CS1(=O)=O)C3C2C(=O)OC3=O |
Origin of Product |
United States |
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